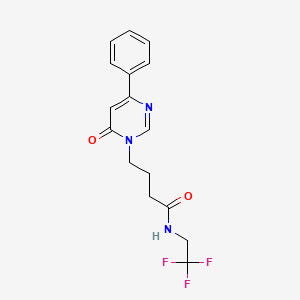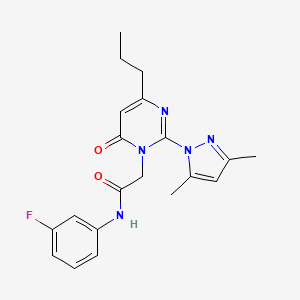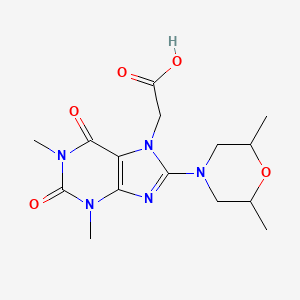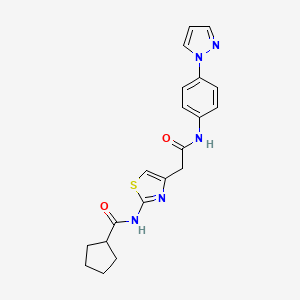![molecular formula C26H23FN2O4 B2766304 2-chloro-5-[(diethylamino)sulfonyl]-N-(4-isopropoxybenzyl)benzamide CAS No. 1359501-26-0](/img/structure/B2766304.png)
2-chloro-5-[(diethylamino)sulfonyl]-N-(4-isopropoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[(diethylamino)sulfonyl]-N-(4-isopropoxybenzyl)benzamide is a useful research compound. Its molecular formula is C26H23FN2O4 and its molecular weight is 446.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition and Medicinal Chemistry
The compound has been explored for its role in inhibiting certain enzymes, particularly carbonic anhydrases (CAs), which are pivotal in various physiological processes including respiration, acid-base balance, and CO2 transport. Studies highlight its potential in designing inhibitors for different CA isozymes, which could have implications in treating conditions like glaucoma, edema, and certain cancers:
- Carbonic Anhydrase Inhibition : Aromatic sulfonamides, similar in structure to the specified compound, have been studied for their inhibition of carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentrations across different isozymes (Supuran, Maresca, Gregáň, & Remko, 2013) source.
- Anticancer Applications : Derivatives of sulfonamide-based compounds have been synthesized and evaluated for their proapoptotic activities on cancer cell lines, indicating their potential as anticancer agents. For instance, certain benzamide derivatives demonstrated significant activity against melanoma cells (Yılmaz et al., 2015) sourcesourcesource.
Pharmacokinetics and Metabolic Studies
The pharmacokinetics and transformation of structurally similar compounds have been investigated to understand their behavior in biological systems. These studies are crucial for developing drugs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles:
- Metabolic Transformation : Research on the metabolic transformation of related compounds in rabbits revealed the identification of transformation products and provided insights into the compound's metabolism and excretion pathways, aiding in the development of more effective and safer drugs (Arita et al., 1970) source.
Synthesis and Chemical Properties
The synthesis of novel compounds and their unique chemical properties have been a subject of interest, contributing to advancements in chemical synthesis techniques and the development of new materials with potential applications in various domains:
- Novel Synthesis Approaches : Studies on the synthesis of compounds with similar functional groups have led to the development of new synthetic methods, expanding the toolkit available for chemists to design and produce compounds with specific properties and activities (Nakayama et al., 1998) source.
Propriétés
IUPAC Name |
N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4/c1-4-33-25-15-23(16-5-7-17(27)8-6-16)29-22-12-9-18(13-21(22)25)28-26(30)20-11-10-19(31-2)14-24(20)32-3/h5-15H,4H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZLCXIYLPRCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766224.png)



![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B2766229.png)


![1-Phenethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2766234.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2766235.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2766239.png)



